An In-Depth Technical Guide to the Chemical Properties of Methylarsonic Acid
An In-Depth Technical Guide to the Chemical Properties of Methylarsonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylarsonic acid (MAA), also known as methanearsonic acid, is an organoarsenic compound with the chemical formula CH₃AsO(OH)₂. It presents as a colorless, water-soluble, and hygroscopic white solid.[1][2] Historically, its salts, such as disodium (B8443419) methyl arsonate, have been utilized as herbicides and fungicides, particularly in cotton and rice cultivation.[1] From a biochemical perspective, methylarsonic acid is a key metabolite in the biotransformation of inorganic arsenic compounds within biological systems.[3] This guide provides a comprehensive overview of the chemical properties of methylarsonic acid, including its physical characteristics, reactivity, and spectral data, supported by detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
Methylarsonic acid is a relatively strong dibasic acid.[2][4] Its chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | CH₅AsO₃ | [1] |
| Molar Mass | 139.970 g/mol | [1] |
| Appearance | White hygroscopic solid | [2][5] |
| Melting Point | 160.5 °C (320.9 °F; 433.6 K) | [1] |
| Boiling Point | 393.3 ± 25.0 °C (Predicted) | [6] |
| Vapor Pressure | <7.5 x 10⁻⁸ mm Hg @ 25 °C | [4][7] |
Acidity and Solubility
| Property | Value | Source |
| pKa₁ | 3.41 (at 18 °C) | [6][8] |
| pKa₂ | 8.18 (at 18 °C) | [6][8] |
| Water Solubility | 2.56 x 10⁵ mg/L @ 20 °C | [2][3][9] |
| Ethanol (B145695) Solubility | 1.83 M | [3] |
| Acetone Solubility | Soluble | [6] |
Reactivity and Stability
Methylarsonic acid is stable under normal conditions.[7] However, upon heating, it decomposes to produce toxic fumes of arsenic oxides.[5][7] As a medium-strong acid in aqueous solution, it can react with reducing agents and active metals like iron, aluminum, and zinc to produce the toxic gas methylarsine (B12644256).[5] In the presence of water with high concentrations of calcium, magnesium, and iron, insoluble methane (B114726) arsonate salts may precipitate.[2][4]
In environmental and biological systems, methylarsonic acid can undergo biotransformation. For instance, it can be demethylated to the more toxic inorganic arsenite by soil microorganisms.[10] Conversely, it is also a product of the biomethylation of inorganic arsenic compounds, where S-adenosylmethionine acts as the methyl donor.[1]
Experimental Protocols
Synthesis of Methylarsonic Acid via the Meyer Reaction
The Meyer reaction is a historically significant method for the synthesis of methylarsonic acid.[1] It involves the methylation of arsenous acid.
Reaction: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O[1]
Detailed Protocol:
-
Preparation of Sodium Arsenite: Dissolve a specific molar equivalent of arsenic trioxide (As₂O₃) in a solution of sodium hydroxide (B78521) (NaOH). The concentration of NaOH should be sufficient to form sodium arsenite (NaAsO₂).
-
Methylation: To the sodium arsenite solution, add a molar excess of methyl iodide (CH₃I).
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the alkylation of arsenic, leading to its oxidation from the +3 to the +5 state.[1]
-
Purification: The resulting methylarsonic acid can be purified by recrystallization from solvents such as absolute ethanol or acetone.[6][8][9]
Analytical Methods
1. Acid-Base Titration
This method is suitable for determining the purity of a methylarsonic acid sample.
Protocol:
-
Sample Preparation: Accurately weigh a sample of methylarsonic acid and dissolve it in a known volume of deionized water.
-
Titration: Add a few drops of a suitable indicator, such as phenolphthalein, to the solution. Titrate the solution with a standardized solution of a strong base, like sodium hydroxide (NaOH), until the endpoint is reached, indicated by a persistent color change.
-
Calculation: As methylarsonic acid is a dibasic acid, two equivalence points can be observed on a titration curve. The molarity of the methylarsonic acid solution can be calculated from the volume and molarity of the NaOH solution used to reach the equivalence point.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive method for the determination of methylarsonic acid, often requiring a derivatization step to increase its volatility.
Protocol:
-
Derivatization:
-
Adjust the pH of the aqueous sample containing methylarsonic acid to 2 using nitric acid.
-
Add a derivatizing agent such as 2,3-dimercapto-1-propanol (BAL) or thioglycol methylate (TGM).[2]
-
For derivatization with BAL, a reaction with 150 μL of BAL at 40°C for 30 minutes is an optimal condition.[2]
-
The reaction converts the polar methylarsonic acid into a more volatile derivative.
-
-
Extraction: Extract the derivatized analyte into an organic solvent like cyclohexane.
-
GC-MS Analysis:
-
Inject the organic extract into the GC-MS system.
-
A typical setup might use a column like OV-17 on Chromosorb W with helium or argon as the carrier gas and a flame ionization detector or a mass spectrometer for detection.[6]
-
The instrument is calibrated using standards of derivatized methylarsonic acid to quantify the amount in the sample.
-
3. Vapor Generation Atomic Absorption Spectrometry (VGAAS)
VGAAS is a highly sensitive method for the determination of arsenic-containing compounds, including methylarsonic acid, without prior digestion.[6]
Protocol:
-
Sample Preparation: Prepare aqueous standards and samples containing methylarsonic acid.
-
Hydride Generation:
-
Introduce the sample into a reaction vessel containing a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in an acidic medium (e.g., HCl).
-
Methylarsonic acid is reduced to volatile methylarsine gas (CH₃AsH₂).
-
-
Detection:
-
An inert gas stream carries the generated methylarsine into the atomizer of an atomic absorption spectrometer.
-
The atoms are then atomized in a heated quartz cell.
-
The absorbance of light from an arsenic hollow cathode lamp is measured, which is proportional to the concentration of arsenic in the original sample.
-
Signaling Pathways and Logical Relationships
The acid-base equilibrium of methylarsonic acid in an aqueous solution is a fundamental chemical property that governs its behavior in different environments. The following diagram illustrates the two-step dissociation of this dibasic acid.
Caption: Acid-base equilibrium of methylarsonic acid.
Conclusion
This technical guide has provided a detailed overview of the key chemical properties of methylarsonic acid, tailored for a scientific audience. The structured presentation of quantitative data in tables, along with detailed experimental protocols for synthesis and analysis, serves as a valuable resource for researchers in chemistry, environmental science, and drug development. The included diagram visually represents the fundamental acid-base behavior of this important organoarsenic compound. A thorough understanding of these properties is crucial for its safe handling, analysis, and for comprehending its environmental fate and biological transformations.
References
- 1. epa.gov [epa.gov]
- 2. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Methylarsonic acid | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alameda.edu [alameda.edu]
- 8. Chemical synthesis of the organoarsenical antibiotic arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umb.edu.pl [umb.edu.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
